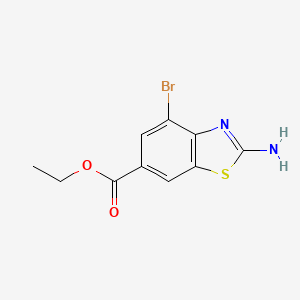

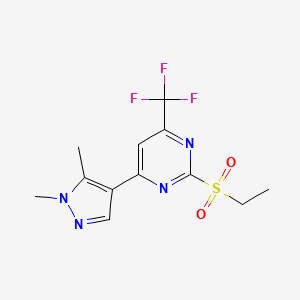

3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.257. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Regio-selective Synthesis and Chemical Properties A novel synthetic pathway was developed for benzo[a]carbazoles or 6-amino benzo[a]carbazoles featuring an unprotected NH unit, employing Rh(iii)-catalyzed cascade reactions of 2-arylindoles or 2-arylindole-3-carbonitriles with α-diazo carbonyl compounds. This approach is notable for its use of the NH unit of indole as a directing group for intramolecular C(sp2)-H bond functionalization, leading to benzo[a]carbazole derivatives. The method is characterized by the utilization of easily obtainable substrates, high functional group tolerance, excellent regio-selectivity, and high atom-efficiency, highlighting its potential for the efficient synthesis of complex organic compounds (Li et al., 2017).

Corrosion Inhibition Properties Research into 2-aminobenzene-1,3-dicarbonitriles derivatives demonstrated their effectiveness as green corrosion inhibitors for mild steel in acidic conditions. Among the investigated compounds, one exhibited an inhibition efficiency of 97.83% at a concentration of 100 mg/L. The study employed weight loss and electrochemical techniques, supplemented by SEM and EDX analyses, to confirm the presence of inhibitors on the steel surface. Potentiodynamic polarization studies indicated that these inhibitors are mixed-type, adhering to the Langmuir adsorption isotherm. Quantum chemical calculations supported these findings, offering a theoretical underpinning to the observed experimental results (Verma, Quraishi, & Singh, 2015).

Synthetic Utility in Heterocyclic Compounds The compound has been utilized in the synthesis of various heterocyclic structures, demonstrating its versatility as a building block in organic synthesis. For instance, a one-pot three-component domino protocol was developed to synthesize penta-substituted 4H-pyrans, showcasing the compound's role in facilitating complex chemical transformations through a domino Knoevenagel condensation–Michael addition–intramolecular O-cyclization sequence of reactions. This methodology emphasizes the advantages of a one-pot process, including simplicity, excellent yields, and the avoidance of column chromatographic purification (Sivakumar, Kanchithalaivan, & Kumar, 2013).

Biological Activities Another line of research focused on synthesizing new annulated pyrazolopyranopyrimidines and their derivatives containing the indole nucleus. These compounds were evaluated for antimicrobial and antioxidant activities, indicating the potential for 3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile derivatives in medicinal chemistry applications. The structure-activity relationships derived from these studies contribute to the understanding of how modifications to the indole nucleus can influence biological activity (Saundane, Walmik, Yarlakatti, Katkar, & Verma, 2014).

作用機序

Target of Action

The compound 3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .

Mode of Action

The mode of action of indole derivatives is largely dependent on their specific structure and the functional groups they contain . The compound this compound, being an indole derivative, likely interacts with its targets through a similar mechanism.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given that it is an indole derivative, it is likely to have a broad range of biological activities . The specific molecular and cellular effects would depend on the compound’s targets and mode of action.

生化学分析

Biochemical Properties

It is known that indole derivatives, which 3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile is a part of, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

It is plausible that, like other indole derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Temporal Effects in Laboratory Settings

There is currently no specific information available about the temporal effects of this compound in laboratory settings .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been studied yet. Therefore, it is not possible to provide information on threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

It is known that indole derivatives are involved in tryptophan metabolism .

特性

IUPAC Name |

3-(2-aminoethyl)-2-methyl-1H-indole-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-10(4-5-13)11-3-2-9(7-14)6-12(11)15-8/h2-3,6,15H,4-5,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNSWWUEEQKBKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=C(C=C2)C#N)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(4-ethylphenyl)methoxy]benzoate](/img/structure/B2781810.png)

![4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2781813.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline](/img/structure/B2781814.png)

![N-(4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2781815.png)

![Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2781818.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2781819.png)

![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)

![4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2781823.png)

![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2781828.png)

![3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B2781830.png)